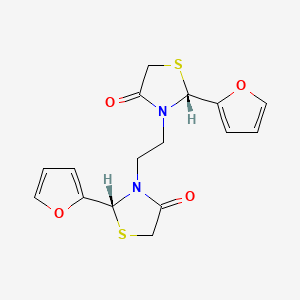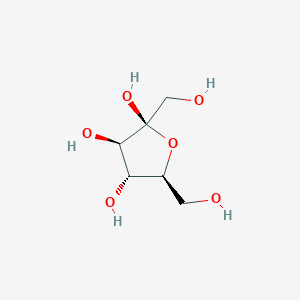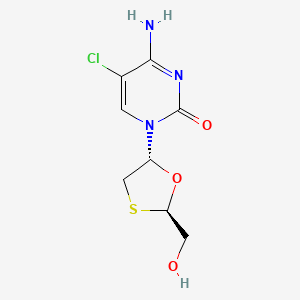
2-(2-(Diphenylmethylene)hydrazino)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Diphenylmethylene)hydrazino)-2-phenylacetamide is an organic compound known for its unique structure and potential applications in various fields. This compound features a hydrazino group attached to a diphenylmethylene moiety, which is further connected to a phenylacetamide backbone. Its complex structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diphenylmethylene)hydrazino)-2-phenylacetamide typically involves the reaction of benzophenone hydrazone with phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-6 hours
The reaction proceeds through the nucleophilic attack of the hydrazone nitrogen on the carbonyl carbon of phenylacetyl chloride, followed by the elimination of hydrochloric acid.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This method enhances the reaction efficiency and yield by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of automated systems reduces the risk of human error and increases the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Diphenylmethylene)hydrazino)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation Products: Oxidized hydrazino derivatives.
Reduction Products: Reduced hydrazino derivatives.
Substitution Products: Substituted hydrazino derivatives with various functional groups.
Scientific Research Applications
2-(2-(Diphenylmethylene)hydrazino)-2-phenylacetamide has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Diphenylmethylene)hydrazino)-2-phenylacetamide involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzophenone hydrazone: A precursor in the synthesis of 2-(2-(Diphenylmethylene)hydrazino)-2-phenylacetamide.
Phenylhydrazine: Another hydrazine derivative with similar reactivity but different applications.
Diphenylmethylene hydrazine: Shares the diphenylmethylene moiety but lacks the phenylacetamide group.
Uniqueness
This compound is unique due to its combination of the diphenylmethylene and phenylacetamide groups, which confer distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential pharmacological activities make it a valuable molecule in research and industrial applications.
Properties
CAS No. |
33555-66-7 |
|---|---|
Molecular Formula |
C21H19N3O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(2-benzhydrylidenehydrazinyl)-2-phenylacetamide |
InChI |
InChI=1S/C21H19N3O/c22-21(25)20(18-14-8-3-9-15-18)24-23-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,20,24H,(H2,22,25) |
InChI Key |
UYYDFBVZCVBSLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)NN=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















